6-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Overview
Description
6-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a useful research compound. Its molecular formula is C6H3ClF3NO2S and its molecular weight is 245.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties of Novel Fluorinated Polyamides
6-(Trifluoromethyl)pyridine-2-sulfonyl chloride has been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers are amorphous, readily soluble in organic solvents, and can be cast into transparent, flexible films. They exhibit high thermal stability, low dielectric constants, low moisture absorption, and are potentially useful in advanced material applications (Liu et al., 2013).
Synthesis of Push-Pull Alkenes
It has been used in the synthesis of push-pull alkene compounds like β-ethoxy vinyl trifluoromethyl sulfone. These compounds are synthesized through reactions involving trifluoromethanesulfonyl chloride and vinyl ether in the presence of pyridine, yielding moderate yields (Shizheng et al., 1998).
Catalyst in Solvent-Free Synthesis
In a study, an ionic liquid namely sulfonic acid functionalized pyridinium chloride was synthesized and used as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of various compounds. This demonstrates its potential as a catalyst in organic synthesis (Moosavi‐Zare et al., 2013).
Synthesis of Pyrazolo[3,4-B]pyridin-3-Ol Derivatives
The compound has been involved in the synthesis of novel pyrazolo[3,4-b]pyridin-3-ol derivatives. These derivatives have applications in chemical research, particularly in the study of molecular structures and theoretical calculations (Shen et al., 2014).
Preparation of Iridium(III) Complexes
This chemical has been used in the preparation of iridium(III) complexes containing S-, O-, or O,O′-trifluoromethanesulfinato groups. These complexes have potential applications in organometallic chemistry and catalysis (Blake & Chung, 1977).
Ruthenium-Catalyzed Remote C-H Sulfonylation
It has been applied in ruthenium-catalyzed remote sulfonylation processes. This involves the sulfonylation at specific positions in pyridine groups of certain compounds, demonstrating its use in advanced synthetic chemistry (Ramesh & Jeganmohan, 2017).
Mechanism of Action
, such as 6-(Trifluoromethyl)pyridine-2-sulfonyl chloride, are often used in the synthesis of various pharmaceuticals and agrochemicals . The trifluoromethyl group (-CF3) is a common motif in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules . The pyridine ring is a basic structure in many biological compounds and drugs, and it can enhance the bioavailability of the compound .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLSSIUKRSAKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696963 | |
Record name | 6-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-24-7 | |
Record name | 6-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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